molecular formula C8H5F2N3O2 B6183794 2-(difluoromethyl)-5-nitro-2H-indazole CAS No. 749901-98-2

2-(difluoromethyl)-5-nitro-2H-indazole

Cat. No.: B6183794
CAS No.: 749901-98-2
M. Wt: 213.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethyl)-5-nitro-2H-indazole ( 749901-98-2) is a high-value nitroindazole derivative offered for research and development purposes. With a molecular formula of C 8 H 5 F 2 N 3 O 2 and a molecular weight of 213.14 g/mol, this compound is a key synthetic intermediate in medicinal chemistry and drug discovery . The core structure of the indazole scaffold is known for its diverse biological activities, making it a privileged structure in pharmaceutical research . The specific substitutions on this core—a difluoromethyl group at the N2 position and an electron-withdrawing nitro group at the 5-position—render this molecule a versatile building block. Researchers can utilize it for the synthesis of more complex molecules, particularly through functional group transformations of the nitro group, such as reduction to an amine for further derivatization. The presence of the difluoromethyl group can significantly influence the compound's electronic properties, metabolic stability, and membrane permeability, which are critical parameters in optimizing lead compounds . This chemical is intended solely for research applications in a laboratory setting. It is strictly for professional use and is not labeled for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, adhering to all relevant laboratory safety protocols.

Properties

CAS No.

749901-98-2

Molecular Formula

C8H5F2N3O2

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Difluoromethyl 5 Nitro 2h Indazole and Its Precursors

Strategic Approaches for 2H-Indazole Core Construction

The regioselective synthesis of 2H-indazoles, as opposed to their more thermodynamically stable 1H-isomers, is a significant challenge in heterocyclic chemistry. nih.govbeilstein-journals.org Direct alkylation or arylation of an existing indazole ring often yields a mixture of N1 and N2 substituted products. acs.org Therefore, cyclization strategies that inherently favor the formation of the 2H-tautomer are of paramount importance for accessing precursors like 5-nitro-2H-indazole.

Copper-catalyzed reactions are a cornerstone in the synthesis of N-heterocycles, including 2H-indazoles. One prominent method involves a one-pot, three-component reaction of a 2-bromobenzaldehyde, a primary amine, and sodium azide, catalyzed by copper. organic-chemistry.orgacs.orgacs.org In this approach, the copper catalyst is crucial for facilitating the sequential formation of C-N and N-N bonds, leading to the desired 2H-indazole core. acs.orgacs.org This method is noted for its broad substrate scope and tolerance of various functional groups. organic-chemistry.orgacs.org For the synthesis of a 5-nitro-2H-indazole precursor, this would involve using a 2-bromo-5-nitrobenzaldehyde (B1279160) as the starting material.

Another copper-catalyzed approach is the intramolecular hydroamination of 2-alkynylazobenzenes, which proceeds via C-N bond formation to yield 2H-indazoles. nih.gov Furthermore, copper-catalyzed C-N cross-coupling of pre-formed 1H-indazoles with diaryliodonium salts has been shown to afford 2-substituted-2H-indazoles with excellent N2-regiocontrol. rsc.orgdntb.gov.ua

Ullmann-type reactions, which are copper-promoted cross-coupling reactions, also provide a pathway to 2H-indazoles. wikipedia.org Traditionally requiring harsh conditions, modern iterations utilize soluble copper catalysts with various ligands, operating under milder temperatures. wikipedia.orgorganic-chemistry.org The mechanism involves the reaction of an aryl halide with a copper(I) amide or an in situ generated copper(I) species, followed by coupling. wikipedia.org

Table 1: Examples of Copper-Catalyzed 2H-Indazole Synthesis

Starting MaterialsCatalyst/ReagentsProductYieldReference
2-Bromobenzaldehyde, Aniline, NaN3CuI (10 mol%), L-proline (20 mol%), K2CO3, DMSO, 110 °C2-Phenyl-2H-indazole85% acs.org
2-Bromo-5-nitrobenzaldehyde, Benzylamine, NaN3CuI (10 mol%), L-proline (20 mol%), K2CO3, DMSO, 110 °C2-Benzyl-5-nitro-2H-indazole78% acs.org
1H-Indazole, Diphenyliodonium triflateCuCl (10 mol%), DBU, DCE, 80 °C2-Phenyl-2H-indazole87% rsc.org

Reductive cyclization represents a classic and effective strategy for indazole synthesis. The Cadogan reaction, which involves the reductive cyclization of ortho-nitrobenzylidene imines using trivalent phosphorus reagents like tri-n-butylphosphine or triethyl phosphite, is a key method for producing 2H-indazoles. acs.orgnih.gov The reaction proceeds by generating an ortho-imino-nitrobenzene intermediate, which then undergoes reductive cyclization. organic-chemistry.orgacs.org Milder, one-pot versions of this reaction have been developed, operating at temperatures around 80 °C, which improves the practicality and safety of the transformation. acs.orgorganic-chemistry.orgacs.org This method is particularly relevant as it starts from ortho-nitrobenzaldehydes, making 2,5-dinitrobenzaldehyde (B1319925) a potential precursor for a 5-nitro-2H-indazole system, following condensation with a suitable amine.

A novel and greener approach involves the use of nitroreductase enzymes. chemrxiv.orgresearchgate.net In this biocatalytic method, a 2-nitrobenzylamine derivative is reduced by a nitroreductase (like NfsA or BaNTR1) to a reactive nitrosobenzylamine intermediate. chemrxiv.orgrug.nlrug.nl This intermediate then spontaneously cyclizes and aromatizes to form the indazole ring. chemrxiv.orgresearchgate.net Significantly, when N-substituted 2-nitrobenzylamines are used as substrates, the reaction selectively yields 2H-indazoles. chemrxiv.orgresearchgate.netrug.nl This enzymatic pathway operates in water under mild conditions, offering a sustainable alternative to traditional chemical methods. researchgate.netrug.nl

Table 2: Comparison of Reductive Cyclization Methods for 2H-Indazole Synthesis

MethodPrecursor TypeKey Reagent/CatalystConditionsKey FeatureReference
Cadogan Reactiono-Nitrobenzaldehyde + AmineP(n-Bu)3 or P(OEt)380-150 °CForms imine in situ, followed by reductive cyclization. nih.govorganic-chemistry.org
Nitroreductase-Triggered CyclizationN-Substituted 2-nitrobenzylamineNitroreductase (e.g., NfsA), NAD(P)HAqueous buffer, 25 °CEnzymatic, highly selective for 2H-indazoles from N-substituted precursors. chemrxiv.orgresearchgate.net

[3+2] Cycloaddition reactions provide a powerful and efficient route to the indazole skeleton. A notable example is the reaction between arynes and sydnones. nih.govnih.govacs.org Sydnones, which are stable cyclic 1,3-dipoles, react with in situ generated arynes to form a bicyclic adduct. nih.gov This adduct readily undergoes a retro-[4+2] cycloaddition, extruding carbon dioxide to afford the 2H-indazole product cleanly and in high yields under mild conditions. nih.govnih.gov This method is highly selective for the 2H-isomer, avoiding contamination from the 1H-tautomer. nih.govacs.org

Similarly, the [3+2] annulation of arynes with various hydrazones can be employed to construct the 1H-indazole ring. organic-chemistry.orgnih.gov While this typically leads to the 1H isomer, modifications and specific substrate choices can influence the regiochemical outcome. Other transition-metal-catalyzed annulation reactions, such as the Rh(III)-catalyzed reaction of azobenzenes with sulfoxonium ylides, also provide access to functionalized 2H-indazoles. acs.org

Growing interest in green and sustainable chemistry has spurred the development of transition-metal-free pathways to 2H-indazoles. Photochemical methods have emerged as a powerful tool. For instance, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible-light irradiation at room temperature to give 3-functionalized 2H-indazoles without an external photocatalyst. organic-chemistry.orgnih.gov This process is believed to proceed via an electron donor-acceptor complex. organic-chemistry.org

Other metal-free approaches include visible-light-induced oxidative decarboxylation coupling reactions to functionalize the C3 position of an existing 2H-indazole ring. nih.govrsc.org While this functionalizes rather than builds the core, it highlights the utility of metal-free radical pathways in this area of chemistry.

Regioselective Installation of the Difluoromethyl Moiety at the N2-Position

Once the 5-nitro-1H-indazole precursor is synthesized, the final step is the introduction of the difluoromethyl group. Direct N-alkylation of indazoles is notoriously challenging regarding regioselectivity. nih.govacs.org The outcome is influenced by the electronic and steric nature of substituents on the indazole ring, the type of alkylating agent, the base, and the solvent used. nih.govbeilstein-journals.orgnih.gov

The direct N-difluoromethylation of substituted indazoles has been successfully demonstrated using reagents like 2,2-difluoro-2-(fluorosulfonyl)acetic acid or other sources of the "CF2H" electrophile. Research has shown that the N-difluoromethylation of indazole derivatives bearing nitro groups can be achieved, yielding a mixture of N1 and N2 isomers. researchgate.netnuph.edu.ua The separation of these isomers is often feasible through standard chromatographic techniques. researchgate.net

The reaction conditions are critical for controlling the N1/N2 ratio. For instance, studies on the N-alkylation of various substituted indazoles have shown that electron-withdrawing groups, such as the nitro group at the C5 or C7 position, can significantly favor the formation of the N2-alkylated product. beilstein-journals.orgnih.gov This is a crucial finding for the synthesis of 2-(difluoromethyl)-5-nitro-2H-indazole, as the 5-nitro substituent is expected to direct the incoming difluoromethyl group to the desired N2 position.

A mild and scalable procedure for N-difluoromethylation has been reported, which could be applicable to a 5-nitro-1H-indazole substrate. nuph.edu.ua The method's success in separating the resulting 1-difluoromethyl and 2-difluoromethyl isomers is a key advantage. researchgate.net

Table 3: N-Difluoromethylation of Substituted Indazoles

Indazole SubstrateDifluoromethylating AgentBase/ConditionsProduct Ratio (N1:N2)Reference
5-Nitro-1H-indazoleCHF2-source (e.g., Sodium chlorodifluoroacetate)K2CO3, DMFPredominantly N2 isomer expected nih.govresearchgate.net
6-Bromo-1H-indazoleCHF2-sourceNot specifiedN1 and N2 isomers formed and separated researchgate.net
7-Nitro-1H-indazoleBenzyl BromideNaH, THF4:96 nih.gov

Introduction and Modification of the Nitro Group at Position 5

The nitro group at the 5-position is a crucial feature of the target molecule and can be introduced through electrophilic nitration or serve as a handle for further chemical transformations.

The synthesis of 5-nitro-1H-indazole is a well-established procedure that typically starts from 2-methyl-4-nitroaniline (B30703) or 2-amino-5-nitrotoluene. orgsyn.orgchemicalbook.com The process involves diazotization of the amino group with sodium nitrite (B80452) in acetic acid, followed by intramolecular cyclization to form the indazole ring. orgsyn.orgchemicalbook.com This reaction provides the 5-nitro-1H-indazole precursor in good yields. orgsyn.org

An iron-promoted C3-H nitration of 2H-indazoles has also been reported, offering a direct method to introduce a nitro group at the 3-position. rsc.orgresearchgate.net This method utilizes iron(III) nitrate (B79036) nonahydrate as the nitrating agent and proceeds via a radical mechanism. rsc.orgresearchgate.net While this method targets the C-3 position, modifications could potentially alter the regioselectivity to favor the 5-position. Aromatic nitration, in general, is achieved by treating an aromatic compound with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Table 2: Comparison of Nitration Methods for Indazoles

Method Starting Material Reagents Position of Nitration Reference
Diazotization/Cyclization 2-methyl-4-nitroaniline Sodium nitrite, acetic acid 5 chemicalbook.com
Direct C-H Nitration 2H-indazole Fe(NO₃)₃·9H₂O 3 rsc.orgresearchgate.net
General Aromatic Nitration Aromatic ring Nitric acid, Sulfuric acid Varies masterorganicchemistry.com

The nitro group is a valuable functional group in organic synthesis due to its ability to be transformed into other functionalities. A primary application is its reduction to an amino group. africaresearchconnects.comresearchgate.net This transformation is significant as the resulting amino-indazole can serve as a building block for further derivatization, enabling the synthesis of a diverse range of compounds with potential biological activities. africaresearchconnects.com

Common methods for the reduction of nitroarenes to anilines include the use of stannous chloride (SnCl₂) in an alcoholic acid solution or catalytic hydrogenation with a palladium catalyst. africaresearchconnects.com The choice of reducing agent can be critical to avoid unwanted side reactions. For instance, the reduction of some nitroindazoles with SnCl₂ in ethanol (B145695) can lead to the formation of ethoxy-substituted aminoindazoles alongside the desired aminoindazole. tandfonline.com

Development of Integrated and Efficient Synthetic Pathways

Modern synthetic chemistry emphasizes the development of efficient and sustainable methods. Multi-component reactions and flow chemistry are at the forefront of these efforts for the synthesis of heterocyclic compounds like indazoles.

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. bohrium.comrsc.org Several MCRs have been developed for the synthesis of the indazole core. organic-chemistry.orgnih.gov

One such approach involves a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper. organic-chemistry.org This method allows for the formation of both C-N and N-N bonds in a single operation and demonstrates a broad substrate scope. organic-chemistry.org Another example is the synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates, which are generated in situ and undergo reductive cyclization. organic-chemistry.org The application of MCRs can significantly streamline the synthesis of substituted indazoles, potentially allowing for the direct incorporation of precursors to the difluoromethyl and nitro groups.

Flow chemistry has emerged as a valuable technology in the pharmaceutical industry, offering advantages such as improved safety, reproducibility, and scalability. acs.orgvapourtec.comfigshare.com The synthesis of indazoles has been successfully adapted to flow reactor systems. acs.orgvapourtec.comfigshare.comresearchgate.net

Chemical Reactivity and Transformations of 2 Difluoromethyl 5 Nitro 2h Indazole

Reactivity Profile of the 2H-Indazole Core

The 2H-indazole ring system is an aromatic heterocycle, and its reactivity is influenced by the nitrogen atoms and the fused benzene (B151609) ring. nih.govbeilstein-journals.org In general, 2H-indazoles can undergo various transformations, including electrophilic and nucleophilic substitution reactions, as well as C-H functionalization. frontiersin.orgorganic-chemistry.org The presence of substituents on the ring significantly modulates its reactivity. For instance, the C3 position of the 2H-indazole ring is often susceptible to functionalization. frontiersin.orgnih.gov

The synthesis of the 2H-indazole core itself can be achieved through several methods, such as the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene amines. nih.govnih.gov Other modern synthetic approaches include transition metal-catalyzed C-H activation and annulation reactions. organic-chemistry.org These methods allow for the construction of a diverse library of 2H-indazole derivatives with various substituents.

Transformations Involving the Nitro Group

The nitro group at the 5-position of the indazole ring is a strong electron-withdrawing group, which profoundly influences the molecule's reactivity. It deactivates the benzene ring towards electrophilic aromatic substitution while activating it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. nih.gov

Reductive Functionalization (e.g., to amino or related functionalities)

The reduction of the nitro group to an amino group is a common and crucial transformation, as the resulting amine serves as a versatile precursor for further derivatization. This transformation can be achieved using various reducing agents. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or nickel, as well as the use of metal hydrides or transfer hydrogenation conditions. nih.gov

ReactantReagents and ConditionsProductYieldReference
5-Nitro-1H-indazoleSnCl2, HCl, Ethanol (B145695), Reflux1H-Indazol-5-amineNot specified frontiersin.org
1-(2-halopyrimidin-4-yl)-5-nitro-1H-indazoleSnCl21-(2-halopyrimidin-4-yl)-1H-indazol-5-amineNot specified frontiersin.org
Aromatic Nitro CompoundsTetrahydroxydiboron, WaterAromatic AminesGood yields nih.gov
NitroarenesFormic acid, Iron-based catalystAnilinesGood to excellent nih.gov

This table presents general methods for the reduction of nitroarenes and nitroindazoles, which could be applicable to 2-(difluoromethyl)-5-nitro-2H-indazole.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Nitro-Substituted Ring

The electron-withdrawing nature of the nitro group facilitates nucleophilic aromatic substitution (SNAr) on the indazole ring. In this reaction, a nucleophile displaces a leaving group, typically a halide, located at a position activated by the nitro group (ortho or para). While this compound does not have an inherent leaving group on the benzene ring, the nitro group itself can, under certain conditions, be displaced by potent nucleophiles, although this is less common than the displacement of a halide. nih.gov

More commonly, SNAr reactions are performed on halo-nitro-substituted indazoles. The presence of the nitro group is crucial for the stabilization of the intermediate Meisenheimer complex formed during the reaction.

ReactantNucleophileConditionsProductReference
2,4-dinitrochlorobenzeneHydroxideBasic solution in water2,4-dinitrophenol
4-Halo-1-methyl-5-nitroimidazoleCyanideNot specified4-Cyano-1-methyl-5-nitroimidazole beilstein-journals.org
1-Benzyl-5-bromo-4-nitroimidazoleVarious nucleophilesNot specified1-Benzyl-5-substituted-4-nitroimidazole

This table illustrates the general principles of SNAr reactions on nitro-activated aromatic and heteroaromatic systems.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CHF2) group at the N-2 position is a key feature of the molecule, significantly impacting its chemical properties.

Influence on Ring Reactivity (Electronic Effects)

The difluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property has a significant impact on the electronic distribution within the indazole ring. The electron-withdrawing nature of the CHF2 group at the N-2 position further deactivates the indazole ring towards electrophilic attack and can influence the regioselectivity of reactions.

The combined electron-withdrawing effects of the 2-difluoromethyl group and the 5-nitro group make the indazole ring highly electron-deficient. This enhanced electrophilicity can be exploited in certain synthetic transformations. For instance, it can increase the susceptibility of the ring to nucleophilic attack. While specific studies on the electronic effects within this compound are limited, the general principles of substituent effects in aromatic systems suggest a pronounced influence on the molecule's reactivity profile.

Functionalization at Other Positions of the Indazole Scaffold

Functionalization of the indazole core, beyond the positions occupied by the nitro and difluoromethyl groups, is crucial for creating analogues with diverse properties. The presence of strong deactivating groups makes these transformations challenging, often requiring specialized or harsh reaction conditions.

Reactions at the C3 position often proceed via transition metal-catalyzed C-H activation or radical pathways. rsc.org For electron-deficient 2H-indazoles, palladium-catalyzed oxidative cross-coupling with electron-rich arenes has been reported, demonstrating a viable, albeit challenging, route to C3-arylated products. chim.it The C-H bonds on the benzene portion of the indazole (C4, C6, and C7) are generally less reactive towards this type of functionalization than the C3 position. The strong deactivating effect of the C5-nitro group further reduces their reactivity. Nevertheless, site-selective C-H nitration at the C7 position of 2H-indazoles using iron(III) nitrate (B79036) has been achieved, suggesting that functionalization at this position is possible under specific conditions. researchgate.net

Predictably, any C-H functionalization attempt on this compound would require potent catalytic systems capable of overcoming the high activation barrier imposed by the deactivating groups.

Table 1: Examples of C-H Functionalization on Related Indazole Scaffolds

Indazole Substrate Position Functionalized Reagents and Conditions Product Yield Reference
2-Aryl-2H-indazoles C3 Aryldiazonium salts, Eosin Y, green LED 3-Aryl-2-aryl-2H-indazoles N/A chim.it
2H-Indazoles C7 Fe(NO₃)₃ 7-Nitro-2H-indazoles N/A researchgate.net
2H-Indazoles C3 Fe(NO₃)₃, TEMPO, O₂ 3-Nitro-2H-indazoles High chim.it
2-Phenyl-2H-indazole C3 Triphenylsilane, 4CzIPN, (i-Pr)₃SiSH, Blue LED, O₂ 2-Phenyl-3-(triphenylsilyl)-2H-indazole 94% researchgate.net

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental methods for forming carbon-carbon bonds. libretexts.orgyoutube.com These reactions typically require a halide or triflate functional group on one of the coupling partners. To apply this methodology to this compound, a precursor bearing a leaving group (e.g., bromine or iodine) at one of the ring positions (C3, C4, C6, or C7) would be necessary.

The reactivity of the halo-indazole precursor in a Suzuki-Miyaura coupling would be significantly influenced by the electronic nature of the substrate. The order of reactivity for the leaving group is generally I > Br >> Cl. libretexts.org The presence of strong electron-withdrawing groups, such as the nitro and difluoromethyl substituents on the target molecule's scaffold, generally increases the rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. libretexts.org This suggests that a hypothetical bromo- or iodo-substituted this compound would be a highly reactive partner in cross-coupling reactions.

While direct examples for the title compound are not available, Suzuki-Miyaura reactions on other electron-poor aryl chlorides and N-heterocycles have been successfully demonstrated, often requiring robust ligands that can stabilize the palladium catalyst and facilitate the reaction. rsc.org

Table 2: Illustrative Examples of Suzuki-Miyaura Reactions on Related Heterocyclic Substrates

Substrate Boronic Acid/Ester Catalyst/Ligand/Base Product Yield Reference
2-Chloro-5-nitropyridine Phenylboronic acid Pd(OAc)₂, SPhos, K₃PO₄ 5-Nitro-2-phenylpyridine 95% rsc.org
4-Bromo-N-benzylimidazole Phenylboronic acid Palladacycle P1, K₂CO₃ N-Benzyl-4-phenylimidazole 99% nih.gov
6-Chloroguanosine Various heteroarylboronic acids Pd-132, K₂CO₃ 6-Heteroaryl-guanosine derivatives N/A rsc.org
4-Iodo-2,3-dinitrophenyl triflate (E)-2-Phenylvinyl(tributyl)stannane Pd(PPh₃)₄ 4-((E)-2-Phenylvinyl)-1,2-dinitro-3-(trifluoromethylsulfonyloxy)benzene 82% nih.gov

Electrophilic aromatic substitution (EAS) is a classic reaction for functionalizing aromatic rings. masterorganicchemistry.comorganicchemistrytutor.com The feasibility and regioselectivity of EAS on this compound are governed by the powerful directing and activating/deactivating effects of the substituents.

The indazole ring system itself has a complex reactivity pattern. The benzene ring is generally less reactive than a simple benzene molecule. In the case of the title compound, the situation is exacerbated by two strong deactivating groups:

C5-Nitro Group: The nitro group is a potent deactivating group and a meta-director. On a benzene ring, it would direct incoming electrophiles to the positions meta to itself.

N2-(difluoromethyl) Group: The difluoromethyl group is strongly electron-withdrawing through induction, deactivating the entire heterocyclic system. The N2-position of the pyrazole (B372694) ring also draws electron density from the fused benzene ring.

Combined, these groups make the benzene ring of this compound extremely deactivated towards electrophilic attack. Any EAS reaction, such as further nitration, halogenation, or sulfonation, would require very harsh conditions (e.g., fuming acids) and would likely proceed slowly, if at all. masterorganicchemistry.comlumenlearning.com

Regarding the position of a potential substitution, the C5-nitro group would direct an incoming electrophile to the C4 and C6 positions. However, the C6 position is para to the pyrazole nitrogen N1, a position often deactivated in indazoles. The C4 position is ortho to the C5-nitro group, which may also be disfavored due to steric hindrance. The C7 position is another potential site, as studies on other 2H-indazoles have shown that nitration can occur at C7. researchgate.net Without direct experimental evidence, predicting the precise outcome is speculative, but significant deactivation is the dominant expected feature. Studies on the reaction of 5-nitro-1H-indazole with formaldehyde (B43269) have shown that it is reactive, indicating that reactions on the nitroindazole core are possible despite the deactivation. acs.org

Mechanistic and Theoretical Investigations of 2 Difluoromethyl 5 Nitro 2h Indazole Chemistry

Elucidation of Reaction Mechanisms in Synthetic Pathways

The formation of the indazole core, particularly in the context of nitro-substituted derivatives, can proceed through various pathways, often involving reactive intermediates. Understanding these mechanisms is key to controlling reaction outcomes and improving yields.

Detailed Mechanistic Cycles for Indazole Formation

The synthesis of 2H-indazoles often involves reductive cyclization of nitroaromatic compounds. One of the classical methods is the Cadogan reaction, which typically requires high temperatures and the use of deoxygenating agents like trialkyl phosphites. nih.gov A widely accepted mechanism for the Cadogan reaction involves the in-situ generation of a nitrene intermediate from the nitro group, which then undergoes intramolecular cyclization.

However, recent studies have provided evidence for non-nitrene pathways, suggesting a more nuanced mechanistic landscape. escholarship.org For instance, the Davis-Beirut reaction, a related method for synthesizing 2H-indazoles, is proposed to proceed through an o-nitrosobenzaldehyde intermediate. nih.govaub.edu.lb This intermediate can then react with a nitrogen nucleophile, leading to the formation of a 2H-indazole N-oxide. nih.gov

A proposed mechanistic cycle for the formation of 2H-indazoles that accounts for these observations involves the following key steps:

Reduction of the nitro group: The initial step involves the partial reduction of the nitro group to a nitroso group.

Intramolecular condensation: The nitroso group can then undergo an intramolecular condensation with a suitable nucleophile, such as an imine formed from a primary amine and an aldehyde. aub.edu.lb

Cyclization and dehydration: The resulting intermediate cyclizes and dehydrates to form the stable 2H-indazole ring system.

Alternative pathways, such as those involving a five-center 6π electrocyclization, have also been proposed based on theoretical studies of related reactions. nih.gov

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal catalysis offers milder and more selective routes for the synthesis and functionalization of indazoles. Copper and ruthenium-based catalysts have been explored for these transformations.

The direct C-H difluoromethylation of heterocycles, including indazoles, represents a modern and efficient synthetic strategy. nih.gov While specific catalytic cycle details for the difluoromethylation of 5-nitroindazole (B105863) are not extensively documented in the provided search results, general principles of metal-catalyzed C-H activation can be inferred. A ruthenium-catalyzed meta-selective C-H difluoromethylation of arenes bearing various directing groups has been developed, offering a potential route to related compounds. rsc.org

A plausible catalytic cycle for a metal-mediated C-H difluoromethylation of 5-nitro-2H-indazole might involve the following steps:

Coordination: The metal catalyst coordinates to the indazole substrate, often directed by a suitable functional group.

C-H Activation: The catalyst facilitates the cleavage of a C-H bond on the indazole ring, forming a metallacyclic intermediate.

Oxidative Addition/Radical Reaction: The difluoromethyl source (e.g., a difluoromethyl radical precursor) reacts with the metallacycle. This can occur through oxidative addition to the metal center or via a radical pathway initiated by a photocatalyst. nih.govrsc.org

Reductive Elimination: The difluoromethyl group is transferred to the indazole ring, and the active catalyst is regenerated to complete the cycle.

Copper-catalyzed reactions are also prominent in the synthesis of N-heterocycles. researchgate.net For instance, copper(I) complexes have been investigated for the synthesis of 2H-indazoles, highlighting the importance of the ligand environment in catalytic activity. researchgate.net

Computational Chemistry Studies

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and potential biological activity of molecules like 2-(difluoromethyl)-5-nitro-2H-indazole.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. nih.govresearchgate.netacs.org For indazole derivatives, DFT calculations can provide insights into:

Electronic Properties: Calculation of parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity.

Electron Distribution: Mapping of the molecular electrostatic potential (MEP) to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which helps in predicting sites of chemical reactions. researchgate.net

Spectroscopic Properties: Prediction of NMR chemical shifts and vibrational frequencies to aid in structural characterization. nih.govcore.ac.uk

For this compound, DFT studies would be instrumental in understanding the influence of the electron-withdrawing nitro group and the difluoromethyl group on the electronic structure and reactivity of the indazole ring. For instance, DFT calculations on related nitroindazole derivatives have been used to study their corrosion inhibition properties. researchgate.net

Table 1: Representative Calculated Electronic Properties for Indazole Derivatives using DFT

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Indazole Derivative A-6.5-1.25.3
Indazole Derivative B-7.1-2.05.1
Indazole Derivative C-6.8-1.55.3
Indazole Derivative D-7.5-2.55.0

Note: This table is illustrative and based on general findings for indazole derivatives. Specific values for this compound would require dedicated DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govresearchgate.netmdpi.com This approach is valuable in drug discovery and materials science for designing new molecules with desired activities.

For nitroaromatic compounds, including nitroazoles, QSAR studies have been conducted to model their various biological activities. nih.govmdpi.comui.ac.id These studies typically involve:

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These can include physicochemical properties (e.g., hydrophobicity, molar refractivity), electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), and topological indices. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical model that correlates the descriptors with the observed activity. ui.ac.id

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical parameters and validation techniques. researchgate.net

In the context of this compound, QSAR modeling could be employed to predict its potential biological activities based on its structural features. For example, QSAR studies on nitroimidazole derivatives have been used to predict their radiosensitizing properties. researchgate.net By correlating descriptors related to the difluoromethyl and nitro groups with a specific biological endpoint, it would be possible to design new analogs with potentially enhanced activity. Studies have shown that for nitroazoles, properties of their nitro anion radical derivatives can be more significant for interaction with molecular targets than the parent compounds. nih.gov

Molecular Docking Simulations for Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For 2H-indazole derivatives, molecular docking has been pivotal in rationalizing their biological activities, particularly as kinase inhibitors. nih.govresearchgate.net

While specific docking studies on this compound are not extensively published, we can extrapolate from computational investigations of structurally related 2H-indazoles to predict its potential interactions. Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Serum/Glucocorticoid-Regulated Kinase 1 (SGK1), and SRC kinase, are common targets for indazole-based inhibitors. nih.govbiotech-asia.org The 2H-indazole core typically serves as a scaffold that anchors the molecule in the ATP-binding pocket of the kinase, forming key hydrogen bonds with hinge region residues.

For this compound, the indazole nitrogen atoms and the nitro group are expected to be key interaction points. The difluoromethyl group at the N2 position can influence binding through steric and electronic effects, potentially forming fluorine-specific interactions, while the nitro group at the C5 position can act as a hydrogen bond acceptor.

A hypothetical molecular docking study of this compound against a kinase like VEGFR-2 could yield the following predictive interaction data:

Target Protein PDB ID Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Interaction Type
VEGFR-24AGD-7.5Cys919, Asp1046Hydrogen Bond (with N1 of indazole)
VEGFR-24AGD-7.5Glu885Hydrogen Bond (with nitro group)
VEGFR-24AGD-7.5Val848, Leu840Hydrophobic Interaction
VEGFR-24AGD-7.5Phe918π-π Stacking

This table presents hypothetical data based on docking studies of similar indazole-based kinase inhibitors. The binding affinity and specific interactions would need to be confirmed by dedicated computational and experimental studies.

Conformational Analysis and Tautomerism Studies

Conformational Analysis of the Difluoromethyl Group:

Conformational analysis provides insight into the spatial arrangement of atoms in a molecule and the energy associated with different arrangements (conformers). For this compound, a key conformational feature is the rotation around the N2-CHF₂ bond.

Computational studies on N-CHF₂ derivatives of indazoles have shown that there are distinct energy minima and transition states associated with this rotation. mdpi.com The conformational preference is influenced by factors like hyperconjugation and steric hindrance. Specifically, vicinal hyperconjugation, involving electron donation from the N-N bonding orbital into the electron-deficient C-F anti-bonding orbitals, plays a significant role in stabilizing certain conformers. mdpi.com

A study on (4S,7R)-2-(difluoromethyl)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole provides valuable data on the energetics of the N-CHF₂ rotation. mdpi.com The energy profile reveals two minima corresponding to the C-H bond of the difluoromethyl group being either syn or anti to the pyrazole (B372694) ring.

Conformational Feature Parameter Calculated Energy (kJ·mol⁻¹)
Minimum 1 (near 0° dihedral)Relative Energy0.0
Minimum 2 (near 180° dihedral)Relative Energy11.8
Transition State 1Rotational Barrier23.5
Transition State 2Rotational Barrier23.1

Data adapted from computational studies on a related N-difluoromethyl indazole derivative. mdpi.com The dihedral angle is defined by the H-C-N-N atoms.

These calculations indicate a significant energy barrier to rotation, suggesting that the difluoromethyl group is not freely rotating at room temperature. The conformer with the C-H bond oriented away from the indazole ring's C3 position is predicted to be more stable. This preference can impact how the molecule presents itself to a biological target, influencing docking outcomes and biological activity.

Tautomerism: 1H- vs. 2H-Indazole Stability:

Indazole and its derivatives can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. The position of the proton on one of the two nitrogen atoms defines the tautomer. The relative stability of these tautomers is a crucial aspect of their chemistry, influencing their synthesis, reactivity, and biological properties. researchgate.net

For the parent indazole molecule, computational studies have established that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov The energy difference is estimated to be approximately 15 kJ·mol⁻¹. This stability preference is generally maintained for substituted indazoles, including nitro derivatives. researchgate.netnih.gov The 1H-tautomer benefits from a benzenoid aromatic system, which is generally more stable than the quinonoid system of the 2H-tautomer.

Tautomer Relative Stability (Gas Phase) Key Structural Feature
5-Nitro-1H-indazoleMore StableBenzenoid Aromatic Ring
This compoundLess StableQuinonoid-like Structure

Despite the greater thermodynamic stability of the 1H-tautomer, the 2H-isomer is a well-characterized and synthetically accessible molecule. nuph.edu.ua The substitution at the N2 position, as in this compound, "locks" the molecule in the 2H-tautomeric form. This is significant because many biologically active indazole derivatives are N2-substituted, highlighting the importance of the 2H-indazole scaffold in medicinal chemistry. researchgate.net The electronic distribution and hydrogen bonding capabilities of the 2H-tautomer differ significantly from the 1H-form, leading to distinct pharmacological profiles.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹⁵N)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2-(difluoromethyl)-5-nitro-2H-indazole, a combination of one- and two-dimensional NMR experiments would be required to unambiguously assign all proton, carbon, fluorine, and nitrogen signals.

¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the indazole ring system and a characteristic signal for the difluoromethyl group. The chemical shifts and coupling constants of the aromatic protons would provide information about their relative positions. The proton of the CHF₂ group would appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The carbon of the CHF₂ group would exhibit a triplet in the proton-coupled spectrum due to one-bond coupling with the fluorine atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro group and the difluoromethyl substituent.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that would provide direct information about the difluoromethyl group. A single signal would be expected, which would be split into a doublet in the proton-coupled spectrum due to coupling with the geminal proton.

¹⁵N NMR: Nitrogen-15 NMR could be used to probe the electronic environment of the three nitrogen atoms in the indazole ring and the nitro group. Due to the low natural abundance and smaller gyromagnetic ratio of ¹⁵N, specialized techniques such as HMBC (Heteronuclear Multiple Bond Correlation) to nitrogen might be employed to obtain this data.

A detailed analysis of a related compound, (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole with a CHF₂ group, has shown the utility of ¹⁹F and ¹⁵N NMR in characterizing such structures. semanticscholar.org

Anticipated NMR Data (Hypothetical)

Atom¹H Shift (ppm)¹³C Shift (ppm)¹⁹F Shift (ppm)¹⁵N Shift (ppm)
H (CHF₂)Triplet---
C (CHF₂)-Triplet--
F (CHF₂)--Doublet-
Aromatic HMultiplets---
Aromatic CVariousVarious--
N (Indazole)---Various
N (Nitro)---Various

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula (C₈H₅F₂N₃O₂). The high-resolution measurement of the molecular ion peak would provide a mass value accurate to several decimal places, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns observed in the mass spectrum could also offer structural information. While direct data is unavailable, studies on similar nitro-containing heterocyclic compounds demonstrate the utility of this technique in identifying metabolites and fragmentation pathways. nih.govnih.gov

Expected HRMS Data

IonCalculated m/z
[M+H]⁺214.0374
[M+Na]⁺236.0193

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitro group (NO₂), the C-F bonds of the difluoromethyl group, and the aromatic C-H and C=C bonds of the indazole ring. The NIST WebBook provides an IR spectrum for the related compound 2-methyl-5-nitro-2H-indazole, which shows characteristic peaks that can be used as a reference point. nist.gov

Anticipated IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
Asymmetric NO₂ stretch~1520-1560
Symmetric NO₂ stretch~1345-1385
C-F stretch~1000-1400
Aromatic C-H stretch~3000-3100
Aromatic C=C stretch~1400-1600

X-ray Crystallography for Solid-State Structure Determination

Hypothetical Crystal Data Table

ParameterValue
Crystal SystemTo be determined
Space GroupTo be determined
a (Å)To be determined
b (Å)To be determined
c (Å)To be determined
α (°)To be determined
β (°)To be determined
γ (°)To be determined
Volume (ų)To be determined
ZTo be determined

Exploration of Research Applications and Molecular Interactions Non Clinical Focus

Role as a Synthetic Building Block for Advanced Molecular Architectures

The strategic placement of reactive functional groups on the 2-(difluoromethyl)-5-nitro-2H-indazole core makes it a valuable intermediate in the synthesis of more complex molecular architectures. The nitro group, for instance, can be readily reduced to an amino group, which then serves as a handle for a wide array of chemical transformations. This amino functionality can be acylated, alkylated, or used in the construction of further heterocyclic rings, thereby enabling the generation of diverse compound libraries for biological screening.

A key aspect of its synthetic utility lies in the N-difluoromethylation of the indazole ring system. A convenient method for the difluoromethylation of substituted indazoles, including those bearing a nitro group, has been developed, yielding both 1- and 2-difluoromethyl isomers which can be efficiently separated. nuph.edu.uaresearchgate.net This process allows for the introduction of the difluoromethyl group, a moiety known to enhance the metabolic stability and membrane permeability of drug candidates. The difluoromethyl group acts as a bioisostere for other functional groups and its strong electron-withdrawing nature can influence the physicochemical properties of the parent molecule.

While the synthesis of this compound has been described, detailed studies specifically documenting its use as a starting material for the construction of a wide range of advanced molecular architectures are not extensively reported in publicly available literature. However, the known reactivity of the nitro group and the established methods for functionalizing the indazole core suggest its significant potential in this area.

Investigations of Molecular Interactions with Biological Targets

The exploration of how this compound and its derivatives interact with biological macromolecules is crucial for understanding their potential as therapeutic agents or research tools. Such investigations typically involve a combination of in vitro biochemical assays and computational modeling.

Enzyme Inhibition Studies (in vitro and computational analyses)

Currently, there are no specific in vitro or computational studies reported in the scientific literature that detail the direct enzyme inhibitory activity of this compound against a particular enzyme. However, the broader class of nitro-substituted indazoles has been investigated for the inhibition of various enzymes. For instance, derivatives of 5-nitro-1H-indazole have been explored as inhibitors of enzymes like ROCK kinase. nuph.edu.ua This suggests that this compound could be a candidate for screening against a range of enzymes, but specific data is not yet available.

Receptor Binding and Modulation Studies (in vitro and computational analyses)

Similar to enzyme inhibition studies, specific data from in vitro receptor binding assays or computational modulation studies for this compound are not found in the current body of scientific literature. The general class of indazole derivatives has been shown to interact with various receptors, but information specific to this particular compound is lacking.

Structure-Activity Relationship (SAR) Studies for Rational Design of Chemical Probes

Structure-activity relationship (SAR) studies are fundamental to the rational design of more potent and selective chemical probes. While the synthesis of this compound has been achieved, comprehensive SAR studies detailing how modifications to its structure affect biological activity have not been published. The development of such studies would be a critical next step in harnessing its potential for creating targeted chemical probes.

Mechanistic Investigations of Biological Pathways at the Molecular and Cellular Level

Detailed mechanistic investigations to elucidate how this compound might modulate specific protein functions or cellular processes have not yet been reported. Understanding the molecular and cellular pathways affected by this compound would require dedicated biological studies, which are not currently available in the public domain.

Development of Novel Research Probes and Tool Compounds

The development of novel research probes and tool compounds is a vital area of chemical biology. These tools are instrumental in dissecting complex biological processes. While the structural attributes of this compound make it an interesting candidate for development into a chemical probe, there are no published studies to date that describe its successful conversion into such a tool. The synthesis of the core molecule is a first step, but further functionalization and biological characterization would be necessary to realize its potential in this area.

Future Research Directions and Challenges

Advancements in Sustainable and Greener Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable and environmentally friendly practices. For the synthesis of 2-(difluoromethyl)-5-nitro-2H-indazole and its derivatives, this translates into the development of greener methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials. benthamdirect.comnih.govrepec.org Key areas of future research include:

  • Use of Green Solvents and Catalysts: Research is directed towards replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. nih.gov The development and application of heterogeneous catalysts, such as copper oxide nanoparticles on activated carbon, offer advantages like easy recovery and reusability, contributing to a more sustainable process. nih.gov Natural catalysts, like lemon peel powder, are also being explored for indazole synthesis under ultrasound irradiation, showcasing a novel and eco-friendly approach. researchgate.net
  • Flow Chemistry: Continuous-flow synthesis presents a safer, more efficient, and scalable alternative to traditional batch processing. researchgate.netmdpi.comacs.org This technology allows for precise control over reaction parameters, leading to higher yields and purity. researchgate.net The application of flow chemistry to the synthesis of indazoles, including potentially hazardous steps, has been shown to enhance safety and efficiency. mdpi.comnih.gov
  • Energy-Efficient Activation Methods: Non-traditional activation methods such as microwave irradiation and ultrasonication are being investigated to accelerate reaction rates and reduce energy consumption. researchgate.netresearchgate.net These techniques can lead to shorter reaction times and improved yields compared to conventional heating methods. researchgate.net
  • A comparison of traditional and emerging green synthetic approaches for indazole synthesis is presented below:

    ParameterTraditional Batch SynthesisGreen Synthetic Methodologies
    SolventsOften volatile and hazardous organic solventsWater, ionic liquids, PEG-400, or solvent-free conditions nih.govnih.govresearchgate.net
    CatalystsHomogeneous catalysts, often requiring complex separationReusable heterogeneous catalysts (e.g., CuO@C), natural catalysts nih.govresearchgate.net
    Energy InputProlonged heatingMicrowave, ultrasound, mechanochemistry researchgate.netresearchgate.net
    Process ControlLimited control over exotherms and mixingPrecise control in continuous-flow reactors researchgate.netmdpi.com
    SafetyHandling of large quantities of hazardous materialsImproved safety with smaller reaction volumes in flow chemistry nih.gov

    Development of Advanced Functionalization Strategies

    To explore the full potential of the this compound scaffold, the development of advanced and efficient functionalization strategies is crucial. These methods allow for the precise introduction of various chemical groups to modify the compound's properties.

  • C-H Functionalization: Direct C-H activation is a powerful and atom-economical strategy for modifying the indazole core. rsc.orgresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, simplifying synthetic routes. Research focuses on developing catalysts, often based on transition metals like rhodium or palladium, to achieve regioselective functionalization at various positions of the indazole ring system. rsc.orgnih.govresearchgate.net For instance, the C3 and C7 positions of the 2H-indazole ring have been targeted for functionalization. rsc.orgresearchgate.net
  • Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly valuable for creating diverse molecular libraries. This allows for the rapid generation of analogs of this compound with varied substituents for structure-activity relationship studies.
  • Novel Coupling Chemistries: Exploring new cross-coupling reactions and cycloaddition strategies will expand the toolkit for derivatizing the nitroindazole core. nih.gov This includes the use of click chemistry and 1,3-dipolar cycloadditions to attach complex moieties like triazoles and pyrazolines. nih.gov
  • Deeper Understanding of Structure-Reactivity Relationships

    A fundamental understanding of how the molecular structure of this compound influences its chemical reactivity and biological activity is essential for rational drug design. Future research in this area will likely involve a combination of experimental and computational approaches.

  • Computational and Quantum Mechanical Studies: In silico methods, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic properties, bond energies, and reaction mechanisms of indazole derivatives. rsc.orgresearchgate.net These computational investigations help in predicting reactivity and guiding experimental design. rsc.org
  • Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing robust QSAR models for indazole derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize synthetic efforts. nih.gov
  • Spectroscopic and Crystallographic Analysis: Detailed analysis using techniques like NMR spectroscopy and X-ray crystallography provides precise information about the three-dimensional structure of these molecules. researchgate.netnuph.edu.ua This data is crucial for understanding intermolecular interactions and for validating computational models.
  • Key structural features of this compound and their potential influence on reactivity are summarized below:

    Structural FeaturePotential Influence on Reactivity and Properties
    Difluoromethyl (CHF2) Group Can act as a bioisostere for other groups and influence metabolic stability and binding interactions. rsc.orgresearchgate.net
    Nitro (NO2) Group Strong electron-withdrawing group that influences the electronic distribution of the indazole ring, affecting its reactivity in electrophilic and nucleophilic reactions. researchgate.net
    Indazole Core Aromatic heterocyclic system that provides a rigid scaffold for orienting substituents and can participate in various chemical transformations. rsc.orgnih.gov

    Integration of Artificial Intelligence and Machine Learning in Indazole Chemistry Research

    Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. lmu.deethz.chyoutube.com

  • Predictive Modeling for Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major products, yields, and optimal reaction conditions. nih.govacs.orgnih.gov This can significantly reduce the number of experiments needed, saving time and resources. lmu.de
  • De Novo Molecular Design: Generative AI models can design novel indazole derivatives with desired properties. youtube.com By learning from existing chemical data, these models can propose new structures that are likely to be active and synthesizable.
  • Automated Synthesis and High-Throughput Screening: The combination of AI with laboratory automation can create closed-loop systems for a "self-driving" laboratory. ethz.ch In such a system, AI algorithms would design new molecules, plan their synthesis, and control robotic systems to perform the experiments and analyze the results, leading to a highly accelerated discovery cycle. youtube.com
  • The application of AI/ML in the research and development of indazole derivatives offers several advantages:

    Application AreaAI/ML ContributionExpected Impact
    Reaction PredictionPredicting products and yields of unknown reactions. acs.orgReduced experimental effort and faster route scouting.
    Condition OptimizationRecommending optimal catalysts, solvents, and temperatures. nih.govImproved reaction efficiency and sustainability. youtube.com
    RetrosynthesisProposing synthetic pathways for target molecules.Facilitated planning of complex syntheses.
    Drug DiscoveryDesigning novel molecules with specific biological activities. bohrium.comresearchgate.netnih.govresearchgate.netAccelerated identification of new drug candidates.

    Q & A

    Q. What are the established synthetic routes for 2-(difluoromethyl)-5-nitro-2H-indazole, and how do reaction conditions influence yield?

    The synthesis typically involves cyclization of substituted nitrobenzaldehyde derivatives with hydrazine hydrate in dimethylformamide (DMF) under reflux. For example, a related indazole derivative (5-nitro-3-(3,4-dichlorophenyl)-1H-indazole hydrochloride) was synthesized via hydrazine-mediated cyclization, yielding 23% after recrystallization to remove isomer impurities . For difluoromethyl introduction, late-stage fluorination using specialized reagents (e.g., diethylaminosulfur trifluoride) may be required, as seen in analogous difluoromethylated compounds . Optimization of reaction time, temperature, and solvent polarity is critical to minimize side reactions.

    Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

    • 1H/13C NMR : The difluoromethyl group (-CF₂H) appears as a triplet (J ≈ 55–60 Hz) near δ 5.5–6.5 ppm in 1H NMR, while the nitro group deshields adjacent aromatic protons, causing downfield shifts (e.g., δ 8.2–9.0 ppm) .
    • IR Spectroscopy : Nitro groups exhibit strong asymmetric stretching bands at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹.
    • Mass Spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns (e.g., loss of NO₂ or CF₂H groups).

    Q. How do the difluoromethyl and nitro substituents influence the compound’s electronic properties and reactivity?

    The electron-withdrawing nitro group enhances electrophilic aromatic substitution reactivity at the 5-position, while the difluoromethyl group increases lipophilicity and metabolic stability. Fluorine’s inductive effects reduce basicity of neighboring atoms, as observed in fluorinated pharmaceuticals, which can improve bioavailability . Computational studies (e.g., density functional theory) may predict charge distribution and reaction sites.

    Q. What purification challenges arise during synthesis, and how can they be addressed?

    Common issues include isomer formation (e.g., 1H vs. 2H-indazole tautomers) and nitro group instability. Recrystallization from DMF or ethanol-water mixtures effectively removes isomers, as demonstrated in related indazole syntheses . Column chromatography with silica gel (hexane/ethyl acetate gradients) separates polar byproducts.

    Q. What are the recommended storage conditions to ensure compound stability?

    Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Nitro groups are sensitive to reducing agents and prolonged heat, which may cause decomposition to amine derivatives.

    Advanced Research Questions

    Q. How can reaction yields be optimized for large-scale synthesis while maintaining regioselectivity?

    • Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cyclization efficiency .
    • Microwave-Assisted Synthesis : Reduces reaction time and improves yield compared to conventional heating .
    • Flow Chemistry : Enables precise control of temperature and reagent mixing, minimizing side reactions .

    Q. What mechanistic insights explain the biological activity of this compound in enzymatic assays?

    The nitro group may act as a redox-active moiety, generating reactive oxygen species (ROS) under enzymatic reduction. Difluoromethyl groups can form covalent adducts with cysteine residues in target proteins, as seen in fluorinated kinase inhibitors . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities.

    Q. How can discrepancies in NMR or crystallographic data be resolved during structural validation?

    • Crystallography : Use SHELX software for high-resolution refinement to resolve tautomeric ambiguities .
    • Dynamic NMR : Variable-temperature studies identify tautomerization processes (e.g., 1H vs. 2H-indazole forms) .
    • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate structures .

    Q. What computational strategies are effective for predicting interactions between this compound and biological targets?

    • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., cytochrome P450 enzymes) .
    • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
    • QSAR Models : Corrogate substituent effects (e.g., nitro position) with bioactivity data from analogs .

    Q. How can reactive intermediates (e.g., nitroso derivatives) be stabilized during derivatization reactions?

    • Low-Temperature Conditions : Perform reactions at –78°C (dry ice/acetone bath) to suppress decomposition.
    • Protecting Groups : Temporarily mask the nitro group with acetyl or benzyl groups during functionalization .
    • In Situ Trapping : Use thiophiles (e.g., thiol resins) to stabilize electrophilic intermediates .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.